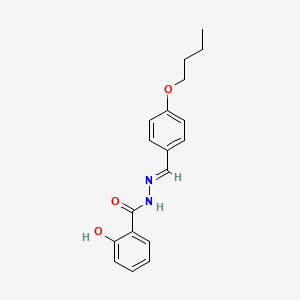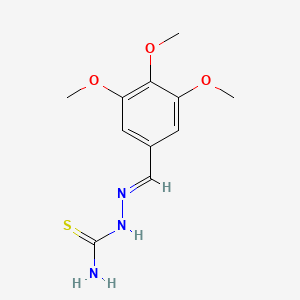
ethyl 2-cyano-3-(4-morpholinyl)acrylate
説明
Synthesis Analysis
Synthesis of related compounds typically involves reactions that enable the formation of the acrylate backbone along with the introduction of functional groups. For example, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate has been characterized through experimental measurements, demonstrating the relevance of π→π* nature of transitions in its synthesis (Rawat & Singh, 2015). Additionally, an effective new access method to ethyl 2-((alkylamino)(cyano)methyl) acrylates has been reported, showcasing regioselective coupling strategies (Arfaoui & Amri, 2009).
Molecular Structure Analysis
The molecular structure of related acrylates has been elucidated using techniques such as X-ray diffraction, which reveal the three-dimensional arrangements and supramolecular networking through hydrogen bonds and π⋯π stacking interactions (Matos et al., 2016). These structural analyses are crucial for understanding the chemical reactivity and properties of these compounds.
Chemical Reactions and Properties
The chemical reactivity of these compounds has been a subject of interest, particularly in the context of polymerization and formation of heterocyclic compounds. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been shown to initiate diradical polymerization of acrylonitrile, indicating the potential for creating polymers with specific properties (Li et al., 1991).
Physical Properties Analysis
Studies on the physical properties of related compounds, such as ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate, focus on crystal growth and characterizations including structural, optical, thermal, and electrical properties. These analyses provide insights into the materials' applications in optoelectronics and other fields (Kotteswaran, Pandian, & Ramasamy, 2017).
Chemical Properties Analysis
The chemical properties of ethyl 2-cyanoacrylates are often studied through spectroscopic methods and computational chemistry. Investigations into the vibrational frequency analysis, FT-IR, and DFT studies provide comprehensive insights into the molecular interactions, reactivity, and electronic structure of these compounds (Sert et al., 2014).
科学的研究の応用
Synthesis and Material Modification
A novel one-pot, three-component Wittig–S_NAr approach was developed to synthesize ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, which are intermediates of aurora 2 kinase inhibitors. This approach is highlighted by its efficiency in forming new bonds under environmentally benign conditions, using water as a solvent (Xu et al., 2015). Similarly, the synthesis of poly (2-ethylhexyl acrylate) via RAFT-mediated miniemulsion polymerization demonstrates the application of related compounds in creating pressure-sensitive adhesives with controlled molecular weights (Ingale, Jagtap, & Adivarekar, 2016).
Chemical Reactions and Polymerization
Photoinitiated zwitterionic polymerization of alkyl cyanoacrylates, including ethyl cyanoacrylate, by pyridinium salts underlines the versatility of ethyl 2-cyano-3-(4-morpholinyl)acrylate in initiating polymerization reactions (Arsu, Önen, & Yagcı, 1996). The experimental and theoretical characterization of a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate showcases its potential in non-linear optical applications and as a precursor for various heterocyclic compounds (Rawat & Singh, 2015).
Photopolymerization and Crosslinking
The use of 4-Benzoylbenzyl-3-morpholinopropanoate as a one-component photoinitiator for Type II polymerization illustrates the role of ethyl 2-cyano-3-(4-morpholinyl)acrylate derivatives in photopolymerization processes, affecting polymerization rate and monomer conversion (Jian et al., 2016). Additionally, the synthesis and characterization of a crosslinked poly(acryloyl morpholine) network for gel permeation chromatography highlight the material modification capabilities of ethyl 2-cyano-3-(4-morpholinyl)acrylate derivatives in creating effective matrices for the chromatographic separation of small molecules (Epton, Holding, & McLaren, 1976).
作用機序
Safety and Hazards
将来の方向性
The future directions of ethyl 2-cyano-3-(4-morpholinyl)acrylate research could involve the development of other cyanoacrylate esters that may be useful as engineering adhesives . Additionally, further studies could explore its potential applications in various industries due to its fast-acting adhesive properties .
特性
IUPAC Name |
ethyl (E)-2-cyano-3-morpholin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUHJKUDMBBWLQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCOCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCOCC1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-cyano-3-morpholinoacrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)
![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)
![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)
![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)
![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)
![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

